molecular formula C25H23FN4O B10919520 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919520
M. Wt: 414.5 g/mol
InChI Key: VZXGSYXQKJFUSK-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl group, a fluorophenyl group, and a methyphenyl group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl, ethyl, fluorophenyl, and methyphenyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrazolopyridine core through cyclization reactions.

    Substitution Reactions: Introduction of the fluorophenyl and methyphenyl groups via substitution reactions.

    Coupling Reactions: Use of coupling reactions to attach the cyclopropyl and ethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as:

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Utilizing purification techniques like chromatography to isolate the desired product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or organometallic compounds for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of receptor activity.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.

    Signal Transduction: Modulating signal transduction pathways, which can influence cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolopyridine derivatives with varying substituents. Examples include:

  • 3-CYCLOPROPYL-6-ETHYL-1-(4-CHLOROPHENYL)-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 3-CYCLOPROPYL-6-ETHYL-1-(4-METHOXYPHENYL)-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23FN4O

Molecular Weight

414.5 g/mol

IUPAC Name

3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H23FN4O/c1-3-18-14-21(25(31)28-19-6-4-5-15(2)13-19)22-23(16-7-8-16)29-30(24(22)27-18)20-11-9-17(26)10-12-20/h4-6,9-14,16H,3,7-8H2,1-2H3,(H,28,31)

InChI Key

VZXGSYXQKJFUSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)NC5=CC=CC(=C5)C

Origin of Product

United States

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